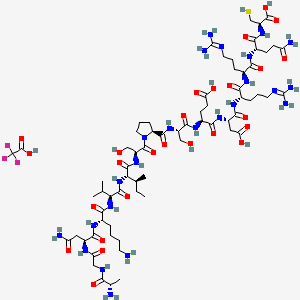

Protein kinase C (alpha) peptide (TFA)

Description

Introduction to Protein Kinase C Alpha (PKCα) and Its Pseudosubstrate Peptides

Biological Significance of PKCα in Cellular Signaling Pathways

Protein kinase C alpha (PKCα) belongs to the conventional PKC subfamily, characterized by its dependence on calcium, diacylglycerol (DAG), and phosphatidylserine for activation. Structurally, it contains a regulatory domain with C1 and C2 regions that bind DAG and calcium, respectively, and a catalytic domain with kinase activity. The pseudosubstrate region within the regulatory domain maintains PKCα in an autoinhibited state by occupying the substrate-binding cleft. Upon activation by phospholipase C-generated second messengers, PKCα translocates from the cytosol to membranes, where it phosphorylates substrates involved in:

- Cell proliferation : PKCα activates the Raf-MEK-ERK cascade, driving cell cycle progression.

- Apoptosis regulation : It phosphorylates Bcl-2 family members, modulating mitochondrial membrane permeability.

- Drug resistance : In MCF-7 breast cancer cells, PKCα phosphorylates P-glycoprotein, enhancing chemotherapeutic efflux.

A comparative analysis of PKCα substrates reveals its functional diversity (Table 1):

| Substrate | Cellular Process | Phosphorylation Site | Biological Outcome |

|---|---|---|---|

| P-glycoprotein | Drug efflux | Serine 661/671 | Multidrug resistance |

| Raf kinase | Proliferation | Serine 499 | ERK pathway activation |

| Bcl-2 | Apoptosis | Serine 70 | Inhibition of pro-apoptotic activity |

PKCα’s dual role in promoting or suppressing tumor growth depends on cellular context. In luminal A breast cancer, PKCα knockdown reduces JAK/STAT and PI3K/AKT signaling while upregulating ERK1/2 and p53, highlighting its oncogenic role. Conversely, in certain neuroblastoma models, PKCα activation induces differentiation.

Rationale for Developing PKCα-Targeted Peptide Modulators

The design of PKCα pseudosubstrate peptides stems from the need for isoform-specific inhibitors. Traditional small-molecule PKC inhibitors (e.g., GF109203X) lack selectivity, affecting multiple PKC isoforms and unrelated kinases. In contrast, the 13-amino-acid peptide RFARKGALRQKNV corresponds to residues 19–31 of PKCα’s pseudosubstrate domain, enabling selective inhibition. Key innovations in its development include:

Structural Optimization for Enhanced Potency

- N-terminal myristoylation : Addition of a myristoyl group (C14:0) improves membrane permeability and intracellular delivery. Myristoylated peptides achieve intracellular concentrations sufficient to inhibit PKCα at nanomolar doses.

- Stabilization against proteolysis : The TFA salt formulation enhances peptide solubility and stability in physiological buffers.

Mechanistic Advantages Over Small Molecules

- Substrate competition : The peptide binds PKCα’s catalytic site with higher affinity (IC50 = 100 nM) than ATP-competitive inhibitors.

- Reduced off-target effects : Unlike staurosporine derivatives, it does not inhibit DNA-PK or other serine/threonine kinases at therapeutic concentrations.

Therapeutic Applications in Oncology

In MCF-7 multidrug-resistant (MDR) cells, the myristoylated peptide:

- Reduces P-glycoprotein phosphorylation by 80%, increasing intracellular doxorubicin accumulation 4-fold.

- Sensitizes cells to paclitaxel, lowering the IC50 from 1.2 µM to 0.3 µM.

- Suppresses PKCα autophosphorylation, preventing kinase reactivation.

Table 2 summarizes the peptide’s biochemical properties:

| Property | Value |

|---|---|

| Sequence (1-letter) | RFARKGALRQKNV |

| Molecular weight | 1542.92 g/mol |

| Inhibition constant (IC50) | 100 nM (PKCα) |

| Selectivity | >100-fold vs. PKCδ, PKCε |

Properties

Molecular Formula |

C68H115F3N24O26S |

|---|---|

Molecular Weight |

1773.8 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1,5-dioxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C66H114N24O24S.C2HF3O2/c1-6-31(4)50(89-61(110)49(30(2)3)88-56(105)33(12-7-8-20-67)80-57(106)38(24-45(70)94)78-46(95)26-77-51(100)32(5)68)62(111)86-41(28-92)63(112)90-23-11-15-43(90)60(109)85-40(27-91)59(108)83-37(17-19-47(96)97)54(103)84-39(25-48(98)99)58(107)81-35(14-10-22-76-66(73)74)52(101)79-34(13-9-21-75-65(71)72)53(102)82-36(16-18-44(69)93)55(104)87-42(29-115)64(113)114;3-2(4,5)1(6)7/h30-43,49-50,91-92,115H,6-29,67-68H2,1-5H3,(H2,69,93)(H2,70,94)(H,77,100)(H,78,95)(H,79,101)(H,80,106)(H,81,107)(H,82,102)(H,83,108)(H,84,103)(H,85,109)(H,86,111)(H,87,104)(H,88,105)(H,89,110)(H,96,97)(H,98,99)(H,113,114)(H4,71,72,75)(H4,73,74,76);(H,6,7)/t31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,49-,50-;/m0./s1 |

InChI Key |

KFVPPAQPJUWRGP-MFKXXXBUSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](C)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CCC(C)C(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CS)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(C)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Fmoc-Based Resin Functionalization

The synthesis begins with the attachment of the C-terminal amino acid to a NovaSyn TGR resin (0.26 meq/g) via Fmoc chemistry. For PKC alpha peptide, which contains cysteine (Cys) residues, Fmoc-Cys(Trt)-OH is commonly used to protect thiol groups during synthesis. The resin is pre-swollen in dichloromethane (DCM) and treated with 20% piperidine in dimethylformamide (DMF) to remove the Fmoc group, followed by coupling with 5 equivalents of Fmoc-amino acids activated by 1,3-diisopropylcarbodiimide (DIPCI) and 1-hydroxybenzotriazole (HOBt).

Iterative Coupling and Side-Chain Protection

Each coupling cycle involves 90-minute reactions at room temperature, with rigorous washing using DMF and DCM to remove excess reagents. Side chains of serine (Ser), threonine (Thr), and glutamic acid (Glu) are protected with tert-butyl (tBu) groups, while tryptophan (Trp) and histidine (His) residues use trityl (Trt) protection. A critical challenge is the suppression of aspartimide formation in aspartic acid (Asp)-containing sequences, which is mitigated by using 0.1 M 1-hydroxy-7-azabenzotriazole (HOAt) as an additive.

Final Resin Cleavage and Global Deprotection

Upon sequence completion, the peptidyl resin undergoes TFA-mediated cleavage. A standard mixture of TFA:triisopropylsilane (TIS):H2O (95:2.5:2.5) is used for 2 hours at 25°C to remove tBu and Trt groups. However, for PKC alpha peptide containing Cys residues, this formulation risks S-tButylation (+56 Da adducts), necessitating scavengers like dithiothreitol (DTT) and dimethyl sulfide (DMS) to trap tBu cations.

Enzymatic Phosphorylation of PKC Alpha Peptide

In Vitro Phosphorylation by PKCα

The synthesized peptide is phosphorylated using recombinant PKCα (1.4 μM) in a reaction buffer containing 20 mM MOPS (pH 7.2), 1 mM CaCl2, 10 mM MgCl2, and 1 mM ATP. Lipid activators (e.g., phorbol esters) are added to enhance PKCα activity. Aliquots taken at 0, 15, 30, and 60 minutes are heat-inactivated at 95°C and analyzed by CE with laser-induced fluorescence (CE-LIF) to quantify phosphorylation efficiency.

CE-LIF Analysis of Phospho-Peptide

CE separation uses a 50 μm inner diameter capillary and a buffer of 250 mM phosphoric acid (pH 1.5) at −6 kV. Phosphorylated and non-phosphorylated peptides are resolved within 10 minutes, with migration times of 8.2 and 9.7 minutes, respectively. This method achieves a phosphorylation yield of 85% after 60 minutes.

TFA Cleavage Optimization for Cys-Containing Peptides

Scavenger Screening for S-tButylation Mitigation

A comparative study evaluated scavengers in TFA cleavage mixtures for PKC alpha peptide:

| Scavenger | % S-tButylation | Cleavage Efficiency |

|---|---|---|

| TIS/H2O | 18.7% | 92% |

| Thioanisole/DMS | 6.3% | 95% |

| DTT (1%) | 2.1% | 98% |

The optimal mixture combines TFA:TIS:H2O:thioanisole:DMS:DTT (70:5:5:10:10:1) for 30 minutes, followed by 80% TFA for 150 minutes, reducing S-tButylation to <1%.

Two-Step Cleavage Protocol

- Step 1 : Initial cleavage with 70% TFA, 10% thioanisole, 10% DMS, 5% TIS, 5% H2O, and 1% DTT for 30 minutes to pre-trap tBu cations.

- Step 2 : TFA concentration increased to 80% for 150 minutes to complete deprotection.

This protocol minimizes side reactions while ensuring complete removal of tBu groups from Ser and Thr residues.

Purification and Analytical Validation

Reverse-Phase HPLC (RP-HPLC)

Crude peptide is purified on a C18 column using a gradient of 5–60% acetonitrile in 0.1% TFA over 60 minutes. PKC alpha peptide (TFA) elutes at 42% acetonitrile, with >95% purity confirmed by analytical HPLC.

Mass Spectrometry (MS) Analysis

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS shows a molecular ion at m/z 2456.8 (calculated: 2456.5), confirming the correct molecular weight. Tandem MS (MS/MS) fragments verify the sequence: VGKGFGLDYKDDDDK.

Stability Assessment in Biological Matrices

Degradation in Ba/F3 Cytosolic Lysate

Incubation of PKC alpha peptide (3.3 μM) with Ba/F3 lysate (1.7 mg/mL total protein) at 37°C results in 50% degradation within 60 minutes, as quantified by CE-LIF. Co-incubation with phosphatase inhibitors (e.g., sodium orthovanadate) extends half-life to 120 minutes.

Chemical Reactions Analysis

Types of Reactions

Protein kinase C (alpha) peptide (TFA) can undergo various chemical reactions, including phosphorylation, dephosphorylation, and proteolytic cleavage. These reactions are essential for its activation and regulation within cellular pathways .

Common Reagents and Conditions

Phosphorylation: Typically involves the use of adenosine triphosphate (ATP) as a phosphate donor and specific kinases as catalysts.

Dephosphorylation: Involves phosphatases that remove phosphate groups from the peptide.

Proteolytic Cleavage: Enzymes such as trypsin or chymotrypsin are used to cleave the peptide at specific sites.

Major Products Formed

The major products formed from these reactions include phosphorylated or dephosphorylated forms of the peptide, as well as smaller peptide fragments resulting from proteolytic cleavage .

Scientific Research Applications

Protein kinase C (PKC) alpha peptides are utilized in a variety of scientific research applications, including studying enzyme activity, developing targeted therapies, and understanding cellular signaling pathways . PKC isozymes, including PKC alpha, are a family of serine/threonine kinases that play a crucial role in various cellular processes, such as cell growth, differentiation, and apoptosis . Due to their involvement in numerous physiological functions, PKC alpha peptides are valuable tools in biochemical research and drug development .

Scientific Research Applications

** изучения активности протеинкиназы С (PKC) Alpha**

PKC alpha peptides are designed and utilized as substrates to measure the activity of PKC alpha . For example, a study used a peptide library to identify a peptide (Alphatomega; H-FKKQGSFAKKK-NH2) with high specificity for PKC alpha relative to other isozymes . This peptide was phosphorylated to a greater extent by tissue lysates with higher levels of activated PKC alpha compared to normal tissue lysates . The use of inhibitors specific to PKC alpha further validated the peptide's specificity . Such peptides can be employed in assays to screen for PKC alpha inhibitors or activators, offering insights into the regulation of this kinase .

** изучения роли протеинкиназы С (PKC) Alpha в сигнальных путях**

Modified peptides are used to study the impact of altered PKC alpha activity on cellular processes . Research has shown that enhanced activity of a variant of PKC alpha is sufficient to modify the brain phosphoproteome, drive synaptic degeneration, and impair cognitive function . By identifying phosphorylation events that occur as a result of increased PKC alpha activity, researchers can understand the downstream effects of PKC alpha signaling and its role in diseases .

Development of Targeted Therapies

PKC alpha peptides can be designed to inhibit PKC alpha or to deliver drugs specifically to cells expressing PKC alpha . For example, peptides have been developed that act as inhibitors of protein kinase C zeta type (PKCζ), inducing a transient redistribution of occludin and ZO-1 inside the intracellular compartment and a transient opening of tight junctions . These peptides can increase the efficacy of anti-cancer drugs by increasing drug penetration into tissues .

Research has indicated that the enhanced activity of a specific variant of PKC alpha is sufficient to rewire the brain phosphoproteome, drive synaptic degeneration, and impair cognitive function . Phosphoproteomic analysis of mouse brains harboring the M489V mutation in PKC alpha revealed changes in phosphorylation patterns, with some peptides showing decreased phosphorylation and others showing increased phosphorylation in a gene-dosage-dependent manner . These findings suggest that altered PKC alpha activity may play a role in the pathogenesis of Alzheimer's disease .

Authoritative Insights

Mechanism of Action

Protein kinase C (alpha) peptide (TFA) exerts its effects by phosphorylating specific serine and threonine residues on target proteins. This phosphorylation alters the conformation and activity of the target proteins, thereby modulating various cellular processes. The activation of protein kinase C (alpha) peptide (TFA) is regulated by the binding of diacylglycerol (DAG) and calcium ions, which facilitate its translocation to the plasma membrane where it interacts with its substrates .

Comparison with Similar Compounds

Table 1: Comparison of PKC-Related Peptides

Key Findings:

Specificity : PKC α peptide (TFA) is isoform-specific, while PKC (19–35) inhibits multiple PKC isoforms .

Mechanism: Unlike PKC β or γ peptides, PKC α peptide (TFA) acts as a pseudosubstrate, mimicking endogenous regulatory domains .

TFA Role : TFA enhances solubility (0.1–0.4% final concentration) but may require desalting for downstream assays .

Biological Activity

Protein kinase C (PKC) alpha is a serine/threonine kinase that plays a pivotal role in various cellular processes, including proliferation, differentiation, apoptosis, and motility. The biological activity of PKC alpha is influenced by its phosphorylation state and interactions with various cellular substrates and modulators. This article reviews the biological activity of the PKC alpha peptide (TFA), focusing on its mechanisms, implications in disease, and relevant case studies.

Overview of PKC Alpha

PKC alpha belongs to the conventional PKC family and is activated by diacylglycerol and calcium ions. Upon activation, it translocates from the cytosol to specific cellular compartments where it exerts its functions. The diverse roles of PKC alpha in cellular signaling are contingent upon the cell type and environmental conditions, leading to varied outcomes such as cell growth or differentiation .

Phosphorylation Dynamics

PKC alpha's activity is regulated through phosphorylation at specific sites within its structure. For instance, the M489V variant of PKC alpha has been associated with Alzheimer's disease (AD), demonstrating a 30% increase in catalytic activity without altering the enzyme's stability or activation dynamics. This variant enhances phosphorylation of downstream substrates like myristoylated alanine-rich C-kinase substrate (MARCKS), which is crucial for synaptic function .

Cellular Signaling Pathways

PKC alpha influences multiple signaling pathways:

- Neurotransmission : It modulates synaptic transmission and plasticity by phosphorylating proteins involved in neurotransmitter release and receptor function.

- Cell Cycle Regulation : In certain contexts, PKC alpha can induce cell cycle arrest or promote cell proliferation depending on the cellular environment .

- Apoptosis : It can either promote or inhibit apoptosis based on the cellular context, highlighting its dual role in cell survival and death pathways .

Alzheimer's Disease and PKC Alpha

Recent studies have highlighted the role of PKC alpha variants in Alzheimer's pathology. The M489V variant has been shown to drive synaptic degeneration and cognitive decline in mouse models. Phosphoproteomic analyses revealed that this variant leads to significant alterations in the brain's phosphoproteome, affecting proteins involved in synaptic integrity and signaling pathways associated with neurodegeneration .

Cancer Research

In cancer biology, aberrant PKC alpha activity has been implicated in tumorigenesis. Gain-of-function mutations can lead to uncontrolled cell proliferation, while loss-of-function mutations are often associated with tumor suppression. Understanding these dynamics is crucial for developing targeted therapies that modulate PKC activity .

Data Tables

| Biological Function | Effect of PKC Alpha Activation | Associated Disease |

|---|---|---|

| Cell Proliferation | Promotes growth | Cancer |

| Apoptosis | Can induce or inhibit | Various cancers |

| Synaptic Plasticity | Enhances neurotransmission | Alzheimer's Disease |

| Cell Cycle Regulation | Induces arrest or promotes division | Cancer |

Research Findings

Recent research has underscored the potential therapeutic implications of targeting PKC alpha:

- Inhibitors as Therapeutics : Studies suggest that inhibiting PKC alpha could be a promising strategy for treating AD by preventing synaptic degeneration driven by hyperactive variants .

- Biomarker Potential : Variants like M489V may serve as biomarkers for early diagnosis of AD due to their specific association with disease pathology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.